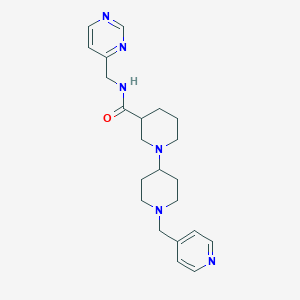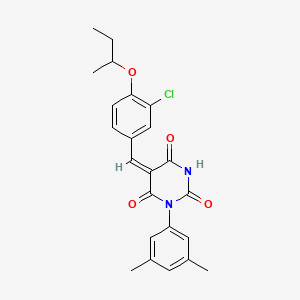
1'-(pyridin-4-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridin-4-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as P4B, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1'-(pyridin-4-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide exerts its effects through the inhibition of specific enzymes and receptors in the brain. Specifically, this compound has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter important for cognitive function. This compound has also been shown to bind to dopamine receptors, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and dopamine receptors, this compound has been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine. Additionally, this compound has been shown to have antioxidant properties, which could potentially be beneficial for the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1'-(pyridin-4-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its specificity for certain enzymes and receptors in the brain, which could potentially reduce the risk of off-target effects. However, this compound also has limitations, including its relatively low potency compared to other compounds with similar mechanisms of action. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on 1'-(pyridin-4-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in humans. Finally, there is potential for the development of more potent derivatives of this compound with improved pharmacological properties.
Synthesis Methods
1'-(pyridin-4-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-pyridinemethanol and 4-pyrimidinemethanol with 1,4'-bipiperidine-3-carboxylic acid. The reaction is carried out under specific conditions, including the use of solvents and catalysts, to yield the desired product.
Scientific Research Applications
1'-(pyridin-4-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has shown potential in various scientific research applications, including as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are associated with the pathology of Alzheimer's disease. Additionally, this compound has been shown to increase dopamine levels in the brain, which could potentially be beneficial for the treatment of Parkinson's disease.
properties
IUPAC Name |
1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-N-(pyrimidin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c29-22(25-14-20-5-10-24-17-26-20)19-2-1-11-28(16-19)21-6-12-27(13-7-21)15-18-3-8-23-9-4-18/h3-5,8-10,17,19,21H,1-2,6-7,11-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVFWNLYTRZVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)

![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)
![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)